![molecular formula C18H22N4O5S B3202083 1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 1020503-32-5](/img/structure/B3202083.png)

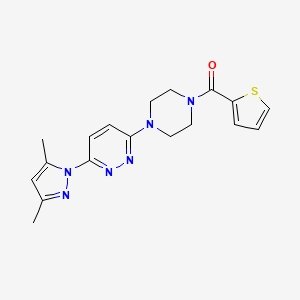

1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine

Übersicht

Beschreibung

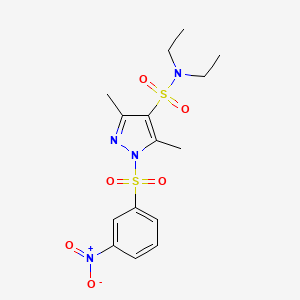

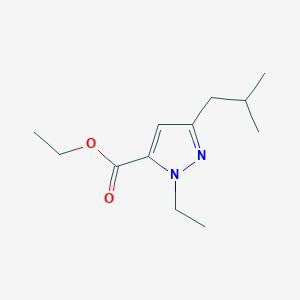

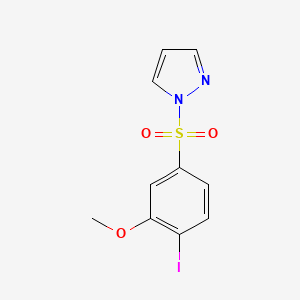

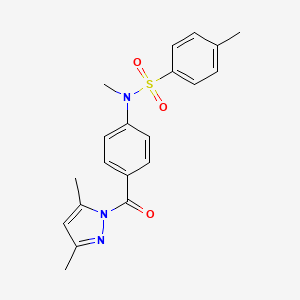

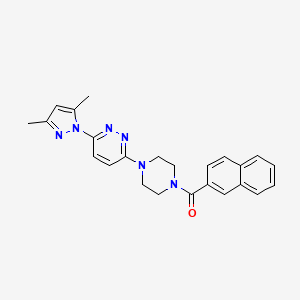

The compound “1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine” is a complex organic molecule that contains a piperidine ring, a pyrazole ring, a sulfonyl group, and a nitrobenzoyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazole and piperidine rings would add a level of rigidity to the molecule, while the sulfonyl and nitrobenzoyl groups could potentially participate in various interactions due to their polarity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and could potentially make the molecule more reactive towards nucleophilic attack . The sulfonyl group could also potentially participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups and rings could potentially result in a relatively high molecular weight . The nitro group is known to contribute to high dipole moments in molecules .Wissenschaftliche Forschungsanwendungen

Multicomponent Reactions (MCRs)

H -Indole-3-carbaldehyde: and its derivatives serve as ideal precursors for synthesizing active molecules. Multicomponent reactions (MCRs) offer a sustainable strategy where more than two starting materials combine through covalent bonds to yield a single product. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. In the period from 2014 to 2021, 1 H -indole-3-carbaldehyde has been extensively explored in MCRs, leading to the assembly of pharmaceutically interesting scaffolds .

Photochromic Properties

The compound exhibits reversible photochromism, undergoing cyclization and cycloreversion reactions upon alternating irradiation with UV and visible light in solution . This property could have applications in optical devices, sensors, and smart materials.

Spectroscopic Investigations

The stretching and bending vibrations of the hetero-aromatic C–H ring in this compound have been studied . Such investigations contribute to understanding its molecular behavior.

Synthesis of Biologically Active Structures

1 H -indole-3-carbaldehyde and its derivatives serve as essential chemical precursors for generating biologically active structures. Their inherent functional groups (CO) allow for C–C and C–N coupling reactions and reductions, leading to diverse heterocyclic derivatives. These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Plant Hormone Precursor

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Derivatives of indole, including 1 H -indole-3-carbaldehyde, have diverse biological and clinical applications .

Wirkmechanismus

Eigenschaften

IUPAC Name |

(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(2-methyl-3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S/c1-12-15(8-7-9-16(12)22(24)25)18(23)21-14(3)17(13(2)19-21)28(26,27)20-10-5-4-6-11-20/h7-9H,4-6,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXAXLBJGHYCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

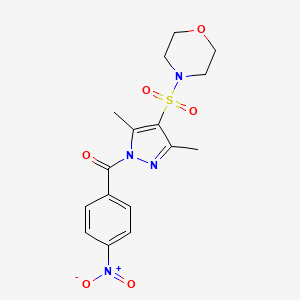

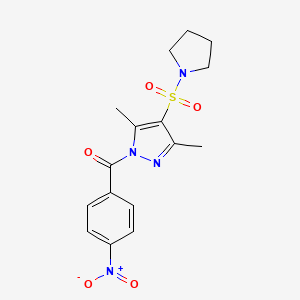

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

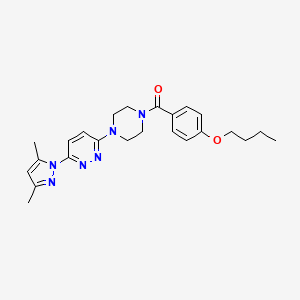

![benzo[d][1,3]dioxol-5-yl(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B3202047.png)

![1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3202075.png)